molecular formula C8H9NO B016504 5-Acetyl-2-methylpyridine CAS No. 36357-38-7

5-Acetyl-2-methylpyridine

Cat. No.: B016504
CAS No.: 36357-38-7
M. Wt: 135.16 g/mol
InChI Key: PVRYOKQFLBSILA-UHFFFAOYSA-N
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Description

5-Acetyl-2-methylpyridine is an organic compound with the molecular formula C₈H₉NO . It is a derivative of pyridine, characterized by the presence of an acetyl group at the 5-position and a methyl group at the 2-position of the pyridine ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Acetyl-2-methylpyridine can be synthesized through several methods. One common approach involves the acetylation of 2-methylpyridine using acetic anhydride in the presence of a catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions .

Industrial Production Methods: In an industrial setting, this compound is often produced from coal tar. The process involves the isolation of picoline, which is then treated with lithium and reacted with acetic anhydride to acetylate the 2-picolyl lithium .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Sodium hydride or lithium diisopropylamide in an aprotic solvent.

Major Products Formed:

    Oxidation: Pyridine-2,5-dicarboxylic acid.

    Reduction: 2-Methyl-5-ethylpyridine.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

5-Acetyl-2-methylpyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Acetyl-2-methylpyridine largely depends on its application. As a ligand in Suzuki coupling reactions, it coordinates with palladium catalysts to facilitate the cross-coupling of aryl halides with boronic acids. In medicinal chemistry, its mechanism involves the inhibition of specific enzymes or receptors, depending on the drug it is used to synthesize .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to act as a ligand in Suzuki coupling reactions and its role as an intermediate in drug synthesis highlight its versatility and importance in various fields of research and industry .

Properties

IUPAC Name

1-(6-methylpyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-6-3-4-8(5-9-6)7(2)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVRYOKQFLBSILA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5067970
Record name Ethanone, 1-(6-methyl-3-pyridinyl)-
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Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36357-38-7
Record name 1-(6-Methyl-3-pyridinyl)ethanone
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URL https://commonchemistry.cas.org/detail?cas_rn=36357-38-7
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Record name 3-Acetyl-6-methylpyridine
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Record name 5-Acetyl-2-methylpyridine
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Record name Ethanone, 1-(6-methyl-3-pyridinyl)-
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Record name Ethanone, 1-(6-methyl-3-pyridinyl)-
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Record name 1-(6-methylpyridin-3-yl)ethan-1-one
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Record name 3-ACETYL-6-METHYLPYRIDINE
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Synthesis routes and methods I

Procedure details

1.0 g 5-ethynyl-2-methylpyridine (8.5 mmol) was loaded into a flask provided with magnetic anchor and was dissolved in 10 mL of a 1:4 toluene/sulfuric acid mixture (0.29 mmol). The resulting solution was heated to 50° C. overnight, then after quenching to room temperature, the solution was basified by the addition of NaHCO3, then it was extracted with AcOEt (3×20 mL) and finally, anhydrified on anhydrous MgSO4. The organic phase was then concentrated under vacuum yielding 1.06 g product, equal to a molar yield of 91% as a yellow oil.
Quantity
1 g
Type
reactant
Reaction Step One
Name
toluene sulfuric acid
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
91%

Synthesis routes and methods II

Procedure details

50 g of methyl 6-methylnicotinate was dissolved in 200 ml of ethyl acetate; 60% NaH 26.5 g, toluene 400 ml and DMF 34 ml were added to a three-necked bottle, 10% methyl 6-methylnicotinate ethyl acetate solution 20 ml was added, heated to 80° C., stirred for 0.5 h. To the reaction bottle, the residual methyl 6-methylnicotinate ethyl acetate solution was added dropwise slowly within about 1.5 h. After addition, the reaction was conducted at 80° C. for 8 h. The reaction stopped, cooled to room temperature. 300 ml of water was added to the reaction bottle, skimmed, the water layer was extracted with ethyl acetate three times, 200 ml per time. All ethyl acetate layers were combined, distillated at a reduced pressure to evaporate ethyl acetate, then 10% H2SO4 aqueous solution 400 ml was added, heated to 110° C., refluxed for 2 h. The reaction was then stopped, cooled to room temperature. Solid K2CO3 was used to adjust PH to 9, suction filtration was performed, the filter cake was washed with ethyl acetate. The filtrate was extracted with ethyl acetate four times, combined and rotary evaporated to dry, to obtain 35 g of 2-methyl-5-acetylpyridine, yield was about 65%.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
26.5 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Two
Name
methyl 6-methylnicotinate ethyl acetate
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
34 mL
Type
solvent
Reaction Step Two
Name
methyl 6-methylnicotinate ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

5-Ethyl-2-methyl-pyridine (40 g, 0.33 mol) was placed in a three-necked flask immersed in an ice bath and equipped with an efficient mechanical stirrer, a thermometer and a dropping funnel. Sulfuric acid (14.9 ml, 0.26 mol) was added with vigorous stirring. Then acetic acid (47.5 ml), acetic anhydride (46.3 ml) and finally CrO3 (44 g, 0.44 mol) were added in small portions, at a rate to maintain the temperature of the reaction mixture between 20-30° C. Stirring was continued for 24 hours. Then 200 ml of water and Na2CO3 were added slowly, until the brown color of chromic acid was gone, and the product was extracted with ethyl acetate (3×200 ml). Combined organic layers were washed with water and brine and dried over magnesium sulfate and solvent was removed. The residue was distilled under reduced pressure (110° C., 19 mbar) to give 12.85 g of the desired product.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
14.9 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
46.3 mL
Type
reactant
Reaction Step Four
[Compound]
Name
CrO3
Quantity
44 g
Type
reactant
Reaction Step Four
Quantity
47.5 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 5-acetyl-2-methylpyridine in the context of the presented research?

A1: The research paper [] investigates the antibacterial activity of VOCs produced by certain bacteria. this compound was identified as one of the major VOCs produced by Bacillus sp. BO53. This bacterium exhibited inhibitory effects against the growth of Pseudomonas aeruginosa and reduced the growth of methicillin-resistant Staphylococcus aureus and Acinetobacter baumanni []. While the specific role of this compound in this antibacterial activity wasn't individually investigated, its presence as a major VOC suggests it could contribute to the observed effects.

Q2: Are there other studies investigating the antibacterial activity of this compound?

A2: The research paper states: "This is the first report which describes the antibacterial activity of VOCs emitted by octocoral-associated bacteria" []. Therefore, based on the provided information, the specific antibacterial activity of this compound, isolated from this source, has not been extensively studied. Further research is needed to understand its individual role and potential as an antibacterial agent.

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